Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride
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Overview
Description
Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride is a compound that belongs to the pyrrolidine family, which is known for its significant role in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in the synthesis of biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Methyl (3R,4S)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities compared to other pyrrolidine derivatives. For example, the cis-3R,4S-configured compounds have shown agonistic activity at PPARα and PPARγ, which are important in glucose metabolism and dyslipidemia associated with type 2 diabetes .
Properties
Molecular Formula |
C9H18ClNO2 |
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Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (3R,4S)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
RYXMLBMOIIGANC-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CNC[C@@H]1C(=O)OC.Cl |
Canonical SMILES |
CC(C)C1CNCC1C(=O)OC.Cl |
Origin of Product |
United States |
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